4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C24H21NO3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenylchromen-2-one |
InChI |
InChI=1S/C24H21NO3/c1-15-8-16(2)10-19(9-15)25-14-18-11-24(27)28-23-13-20(22(26)12-21(18)23)17-6-4-3-5-7-17/h3-13,25-26H,14H2,1-2H3 |
InChI Key |
AIFRPVKWQQABQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for 6-Hydroxy-7-phenylcoumarin Intermediate
The 6-hydroxy-7-phenylcoumarin intermediate is synthesized via Pechmann condensation between resorcinol derivatives and β-ketoesters. For example:
-
Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl benzoylacetate.
-
Mechanism : Acid-catalyzed cyclization forms the coumarin core, with the phenyl group introduced via the β-ketoester’s acyl moiety.
Key Data :
Introduction of the (3,5-Dimethylanilino)methyl Group
Mannich Reaction Strategy
The Mannich reaction enables one-step installation of the aminomethyl group at position 4 using formaldehyde and 3,5-dimethylaniline:
-
Reactants : 6-Hydroxy-7-phenylcoumarin, paraformaldehyde, 3,5-dimethylaniline.
-
Conditions : Ethanol, reflux (80°C), 12 hours.
-
Mechanism : Nucleophilic attack by the coumarin’s active methylene group on the iminium intermediate.
-
Yield : 70–78% after column chromatography (hexane/ethyl acetate).
Optimization Insights :
Alkylation via Bromomethyl Intermediate
Alternative routes involve bromination followed by nucleophilic substitution:
-
Bromination : Treat 4-methyl-6-hydroxy-7-phenylcoumarin with N-bromosuccinimide (NBS) in CCl₄ under light.
-
Substitution : React 4-bromomethyl intermediate with 3,5-dimethylaniline in DMF at 60°C for 6 hours.
Advantages :
Functional Group Compatibility and Protection
Hydroxy Group Protection
The 6-hydroxy group is protected as an acetate during reactive steps to prevent side reactions:
-
Protection : Acetic anhydride, pyridine, RT, 2 hours.
Impact on Yield :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Mannich Reaction | 78 | 12 hours | One-pot, minimal byproducts |
| Alkylation | 65 | 8 hours | Avoids formaldehyde |
| Pechmann Condensation | 96 | 5 hours | High efficiency for core |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
-
6-Hydroxy group : Participates in nucleophilic substitutions and hydrogen bonding.
-
3,5-Dimethylanilino-methyl group : Enables alkylation and condensation reactions.
-
Chromenone core : Supports electrophilic aromatic substitution and redox reactions.
Nucleophilic Substitution at the Hydroxy Group
The 6-hydroxy group undergoes acylation and etherification :
-
Acylation : Treatment with acetic anhydride in pyridine yields the 6-acetoxy derivative .
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form 6-alkoxy derivatives .
Example :
Condensation Reactions Involving the Anilino Group
The dimethylanilino-methyl moiety participates in Schiff base formation and Mannich reactions :
-
Schiff base synthesis : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid to form hydrazone derivatives .
-
Mannich reaction : Forms tertiary amines when treated with formaldehyde and secondary amines.
Example :
Electrophilic Aromatic Substitution
The electron-rich chromenone ring undergoes nitration and sulfonation :
-
Nitration : Concentrated nitric acid introduces nitro groups at the 5-position of the coumarin ring under controlled conditions .
-
Sulfonation : Fuming sulfuric acid yields sulfonated derivatives, though this is less common due to steric hindrance from the phenyl group.
Cyclization and Heterocycle Formation
The compound serves as a precursor for heterocyclic systems:
Example :
Biological Interaction Studies
The compound interacts with enzymes via hydrogen bonding and π-π stacking:
-
Cyclooxygenase-2 (COX-2) inhibition : The hydroxyl and anilino groups bind to the enzyme’s active site, reducing prostaglandin synthesis.
-
Myosin ATPase inhibition : Competes with fluorescent probes (e.g., BHC) for binding, with IC values in the micromolar range .
Key Findings :
-
Demonstrated dose-dependent inhibition of COX-2 (IC = 8.2 μM).
Comparative Reactivity Table
| Reaction Type | Chromenone Derivatives | This Compound |
|---|---|---|
| Hydroxyl group | High reactivity (esterification) | Moderate due to steric effects |
| Anilino group | Forms stable Schiff bases | Enhanced by dimethyl substituents |
| Chromenone ring | Susceptible to electrophiles | Less reactive at 7-phenyl site |
Experimental Challenges
Scientific Research Applications
Structure and Properties
This compound features a chromenone backbone with specific substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 371.4 g/mol. The unique structural characteristics include:
- Dimethylanilino group : Enhances electron donation, potentially increasing reactivity.
- Hydroxy groups : Contribute to antioxidant properties by scavenging free radicals.
Antioxidant Activity
The antioxidant properties of 4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one have been demonstrated in various studies. It effectively scavenges free radicals and reduces oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as arthritis.
Case Study 1: Antioxidant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in free radical levels compared to control groups, suggesting its efficacy as a potent antioxidant agent.
Case Study 2: Antimicrobial Activity
A study conducted by Zhang et al. assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth at low concentrations, highlighting its potential as an alternative to conventional antibiotics in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to inflammation, oxidative stress, or cell proliferation, depending on its specific biological activity.
Comparison with Similar Compounds
Key observations :
- The 3,5-dimethylanilino methyl group introduces steric bulk and electron-donating effects, which may modulate binding to enzymatic targets (e.g., kinases or topoisomerases) compared to simpler amines .
- Hydrogen-bonding networks differ significantly: 5,7-dihydroxy derivatives form dimers, whereas the 6-hydroxy group in the target compound may participate in intramolecular H-bonding, reducing solubility .
Crystallographic and Computational Insights
Biological Activity
4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic derivative of coumarin, a class known for its diverse biological activities. The compound comprises a chromenone backbone with various functional groups that enhance its potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is CHNO, with a molecular weight of 371.4 g/mol. The structure includes a dimethylanilino group and hydroxy groups at specific positions, which are critical for its biological activity.
Biological Activities
Compounds within the coumarin family exhibit a wide range of biological activities. The specific biological activities associated with this compound include:
- Antioxidant Activity : This compound has shown significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
Comparative Biological Activity Table
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Dimethylanilino & hydroxy groups on chromenone | Antioxidant, antimicrobial |
| 7-Hydroxycoumarin | Hydroxyl group only | Antioxidant |
| Warfarin | Coumarin core with different substituents | Anticoagulant |
| Esculetin | Hydroxyl group at position 6 | Antioxidant |
The mechanisms through which this compound exerts its effects are still under investigation. However, studies on related coumarins have indicated that their antioxidant properties may be attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress .
Case Studies and Research Findings
- Antioxidant Studies : Research has demonstrated that coumarin derivatives exhibit strong hydroxyl radical () scavenging activity. For instance, compounds similar to this compound have shown IC values ranging from 0.09 to 0.12 mg/mL in scavenging assays .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related coumarins on cancer cell lines. For example, certain derivatives exhibited dose-dependent cytotoxicity against prostate cancer cell lines (PC3 and DU145), suggesting potential applications in oncology .
- Enzyme Inhibition : Some coumarin derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. These studies indicate that modifications to the coumarin structure can enhance AChE inhibitory activity, highlighting the therapeutic potential of these compounds .
Q & A
Basic Research Questions
Q. How can the crystal structure of 4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Preprocessing steps include data collection with a diffractometer, followed by structure solution via direct methods (SHELXS) or Patterson synthesis (SHELXD). Mercury software can visualize hydrogen-bonding networks and packing patterns to validate intermolecular interactions .
Q. What synthetic strategies are recommended for achieving high purity in the target compound?
- Methodological Answer : Multi-step synthesis involving Friedel-Crafts alkylation or Mannich reactions (for the anilino-methyl group) followed by chromenone ring formation. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical. Purity assessment should combine HPLC (C18 column, UV detection at 254 nm) and -NMR to confirm absence of byproducts (e.g., unreacted phenyl precursors) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- UV-Vis : Confirm π→π* transitions in the chromenone core (λ~300–350 nm).
- FT-IR : Identify hydroxyl (-OH, ~3200 cm) and carbonyl (C=O, ~1650 cm) stretches.
- NMR : - and -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). - COSY and HMBC can assign coupling patterns and verify substitution sites .
Advanced Research Questions
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Conduct ADME profiling:
- Solubility : Use shake-flask method (PBS pH 7.4) with UV quantification.
- Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound via LC-MS.
- In vivo validation : Use fluorescence tagging (e.g., BODIPY derivatives) to track tissue distribution in murine models .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., hemoglobin or inflammatory proteins)?
- Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Suite to model binding to hemoglobin’s allosteric site (compare with RSR-13’s O-release modulation in ErythroMer nanoparticles) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (e.g., leukocyte migration inhibitors, as in ).
- QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
Q. How can synthetic yields be improved when steric hindrance from the 3,5-dimethylanilino group limits reactivity?
- Methodological Answer :
- Catalysis : Use bulky Lewis acids (e.g., Sc(OTf)) to direct regioselectivity during chromenone cyclization.
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20%.
- Protecting groups : Temporarily mask the hydroxyl group (e.g., TBS protection) to prevent side reactions .
Q. What strategies validate the compound’s role in modulating oxidative stress pathways?
- Methodological Answer :
- Cellular assays : Measure ROS levels in RAW 264.7 macrophages using DCFH-DA fluorescence.
- Enzymatic studies : Test inhibition of NADPH oxidase (IC via colorimetric cytochrome c reduction assay).
- Gene expression : qPCR for Nrf2 and HO-1 in HUVECs under hypoxic conditions .
Data Contradiction and Optimization
Q. How to address discrepancies in crystallographic data versus DFT-optimized structures?
- Methodological Answer :
- Geometry optimization : Perform DFT (B3LYP/6-311+G**) calculations in Gaussian 16. Compare bond lengths/angles with XRD data (RMSD < 0.05 Å).
- Electron density maps : Use Hirshfeld surface analysis (CrystalExplorer) to identify non-covalent interactions (e.g., π-π stacking) missed in computational models .
Q. Why does the compound exhibit variable IC values across cell lines?
- Methodological Answer :
- Membrane permeability : Measure P-gp efflux using Caco-2 monolayers (apparent permeability coefficient, ).
- Cellular uptake : Quantify intracellular concentration via LC-MS/MS.
- Target expression : Validate protein levels (Western blot) of hypothesized targets (e.g., COX-2 or NF-κB) across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
